molecular formula C8H6Cl3NS B14553815 Ethanethioamide, N-(2,4,6-trichlorophenyl)- CAS No. 62248-09-3

Ethanethioamide, N-(2,4,6-trichlorophenyl)-

Cat. No.: B14553815
CAS No.: 62248-09-3
M. Wt: 254.6 g/mol
InChI Key: HZNYERQUAZCFFP-UHFFFAOYSA-N
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Description

Ethanethioamide, N-(2,4,6-trichlorophenyl)- is a chemical compound with the molecular formula C8H6Cl3NS It is known for its unique structure, which includes a trichlorophenyl group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanethioamide, N-(2,4,6-trichlorophenyl)- typically involves the reaction of 2,4,6-trichloroaniline with ethanethioamide under controlled conditions. One common method involves the use of a solvent such as toluene, with the reaction mixture being heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioamide, N-(2,4,6-trichlorophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups .

Scientific Research Applications

Ethanethioamide, N-(2,4,6-trichlorophenyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethanethioamide, N-(2,4,6-trichlorophenyl)- involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to specific proteins. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanethioamide, N-(2,4,6-trichlorophenyl)- is unique due to its specific combination of the ethanethioamide moiety and the trichlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .

Properties

CAS No.

62248-09-3

Molecular Formula

C8H6Cl3NS

Molecular Weight

254.6 g/mol

IUPAC Name

N-(2,4,6-trichlorophenyl)ethanethioamide

InChI

InChI=1S/C8H6Cl3NS/c1-4(13)12-8-6(10)2-5(9)3-7(8)11/h2-3H,1H3,(H,12,13)

InChI Key

HZNYERQUAZCFFP-UHFFFAOYSA-N

Canonical SMILES

CC(=S)NC1=C(C=C(C=C1Cl)Cl)Cl

Origin of Product

United States

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